molecular formula C17H16N2O2 B1516941 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 1082500-26-2

3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1516941
CAS No.: 1082500-26-2
M. Wt: 280.32 g/mol
InChI Key: DKJPRSLYWQQQBR-UHFFFAOYSA-N
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Description

3-Amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with an amino group and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The amino group can be introduced through subsequent reactions, such as reductive amination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its structural features may contribute to its activity as an inhibitor of specific biological targets.

Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Amino-N-(2,3-dimethylphenyl)benzamide

  • 3-Amino-N-(4-methylphenyl)benzamide

  • 3-Amino-N-(3,4-dimethylphenyl)benzamide

Uniqueness: 3-Amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-7-8-12(9-11(10)2)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJPRSLYWQQQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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